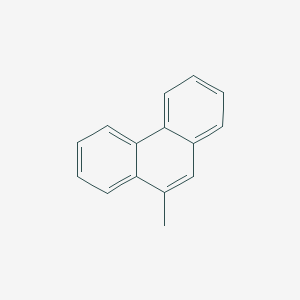

9-Methylphenanthrene

Description

Properties

IUPAC Name |

9-methylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALBHIYZSZZWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061258 | |

| Record name | 9-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-20-5 | |

| Record name | 9-Methylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7L11K6S3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Methylphenanthrene: A Technical Guide to its Natural Origins and Environmental Presence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), detailing its natural sources, environmental distribution, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a valuable resource for professionals in research, environmental science, and drug development who are investigating the environmental fate and potential biological interactions of this compound.

Natural Sources of this compound

This compound is not a commercially produced chemical but is instead introduced into the environment through both natural and anthropogenic processes. Its primary origins are rooted in the incomplete combustion of organic materials and its presence in fossil fuels.

Fossil Fuels: this compound is a naturally occurring component of crude oil and coal.[1][2][3] The relative abundance of this compound compared to its isomer, 1-methylphenanthrene (B47540) (the 9-MP/1-MP ratio), serves as a key indicator for determining the origin of crude oils.[1][4] A high 9-MP/1-MP ratio is generally indicative of a terrestrial source, while a low ratio suggests a marine origin.[1][4]

Combustion Processes: The incomplete combustion of organic matter is a significant source of this compound in the environment. This includes both natural events, such as forest fires, and anthropogenic activities. Key combustion sources include the burning of wood and fossil fuels.[5][6]

Atmospheric Formation: this compound can also be formed in the atmosphere through the chemical reactions of its parent compound, phenanthrene (B1679779).[2]

Environmental Occurrence of this compound

As a result of its diverse sources, this compound is ubiquitously distributed across various environmental compartments.

Atmosphere: this compound is present in both urban and rural air.[5][7] Residential indoor air has also been shown to contain this compound, with concentrations influenced by factors such as floor level and building type.[7]

Soils and Sediments: Due to its low water solubility and tendency to adsorb to particulate matter, this compound is commonly found in soils and sediments, particularly in contaminated areas.[8][9][10] Its presence in sedimentary rocks is a critical parameter in geochemical studies to assess the thermal maturity of organic matter.[11][12][13]

Aquatic Environments: While having low solubility in water, this compound has been detected in marine environments, often associated with oil spills and produced water from offshore oil and gas extraction activities.[14][15]

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of this compound in various environmental media. These values can vary significantly based on the proximity to sources and the specific characteristics of the sampling location.

| Environmental Matrix | Location/Source | Concentration/Emission Factor | Reference |

| Air | Wood Combustion (Birch) | 2.6 mg/kg wood | [5] |

| Residential Indoor Air (Obese Children with Asthma) | Interquartile Range (IQR) of natural log-transformed concentration: 0.73 | [16] | |

| Residential Indoor Air (Non-Obese Children) | Not significantly associated with asthma | [16] | |

| Outdoor Air (High-Rise Apartments) | Included in the sum of semivolatile PAHs, with levels varying by floor | [7] |

Experimental Protocols for Analysis

The accurate detection and quantification of this compound in environmental samples require robust analytical methodologies. The most common approach involves solvent extraction followed by chromatographic separation and mass spectrometric detection.

Sample Extraction

The choice of extraction technique depends on the sample matrix.

-

Soils and Sediments: Soxhlet extraction is a widely used and benchmark technique for extracting PAHs from solid samples.[8] Other methods include ultrasonic and mechanical agitation, accelerated solvent extraction (ASE), and solid-phase microextraction (SPME).[8]

-

Water: Solid-phase extraction (SPE) is commonly employed to isolate PAHs from water samples.[17]

-

Biological Tissues: A multi-residue extraction-purification procedure can be used, which may include enzymatic hydrolysis, liquid-liquid extraction, and purification using SPE columns.[18][19]

Analytical Instrumentation and Conditions

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of this compound.[18][19][20][21][22]

-

Gas Chromatography (GC):

-

Column: A high-resolution fused silica (B1680970) capillary column is typically used for separation.

-

Injection: Splitless injection is often employed to maximize the transfer of analytes to the column.

-

Carrier Gas: Helium or hydrogen can be used as the carrier gas.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron impact (EI) ionization is common.

-

Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

-

Visualized Workflows and Relationships

The following diagrams illustrate the typical workflow for the environmental analysis of this compound and the logical framework for its source apportionment.

Caption: Analytical workflow for this compound.

Caption: Source apportionment of this compound.

References

- 1. aminer.org [aminer.org]

- 2. researchgate.net [researchgate.net]

- 3. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 4. researchgate.net [researchgate.net]

- 5. lucris.lub.lu.se [lucris.lub.lu.se]

- 6. combustion.llnl.gov [combustion.llnl.gov]

- 7. scispace.com [scispace.com]

- 8. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioconcentration, biotransformation, and elimination of polycyclic aromatic hydrocarbons in sheepshead minnows (Cyprinodon variegatus) Exposed to Contaminated Seawater | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 15. Polycyclic Aromatic Hydrocarbons in Marine Environments Affect Fish Reproduction—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polycyclic Aromatic Hydrocarbon Exposure, Obesity and Childhood Asthma in an Urban Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. hpst.cz [hpst.cz]

Toxicological Profile of 9-Methylphenanthrene in Human Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of 9-methylphenanthrene in human cells. This compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is of interest due to its presence in environmental mixtures and its potential for adverse health effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development. While specific toxicological data for this compound is limited, this guide extrapolates potential mechanisms based on studies of closely related methylated PAHs and the well-established toxicological paradigms for this class of compounds.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are formed during the incomplete combustion of organic materials and are widespread environmental contaminants. Methylated PAHs, such as this compound, are significant components of crude oil and are also found in atmospheric pollution. Understanding the toxicological profile of individual PAH isomers is crucial for accurate risk assessment and the development of potential therapeutic interventions. This guide focuses specifically on the known and potential toxicological effects of this compound at the cellular level in humans.

Quantitative Toxicological Data

Table 1: Aryl Hydrocarbon Receptor (AhR) Activation by Methylphenanthrene Isomers

| Compound | Relative EC50 (µM) for AhR Activation | Cell System | Reference |

| This compound | 7.8 | Yeast bioassay with human AhR | [1] |

| 1-Methylphenanthrene | 4.0 | Yeast bioassay with human AhR | [1] |

| 2-Methylphenanthrene | 4.6 | Yeast bioassay with human AhR | [1] |

| 3-Methylphenanthrene | 5.8 | Yeast bioassay with human AhR | [1] |

| 4-Methylphenanthrene | 11.7 | Yeast bioassay with human AhR | [1] |

| Phenanthrene (B1679779) (unsubstituted) | >100 | Yeast bioassay with human AhR | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.

Postulated Toxicological Mechanisms and Signaling Pathways

Based on the known toxicology of PAHs and studies on closely related methylated phenanthrenes, the following mechanisms are likely involved in the cellular toxicity of this compound.

Metabolic Activation and Genotoxicity

Like other PAHs, this compound is relatively inert and requires metabolic activation to exert its toxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. Two major pathways are implicated: the diol-epoxide pathway and the o-quinone pathway, both of which can lead to the formation of DNA adducts and the generation of reactive oxygen species (ROS), resulting in genotoxicity and oxidative stress.[2]

References

- 1. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Activation of 9-Methylphenanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation pathways of 9-methylphenanthrene (9-MeP), a polycyclic aromatic hydrocarbon (PAH) of environmental and toxicological concern. Understanding these pathways is crucial for assessing its carcinogenic potential and for developing strategies to mitigate its adverse health effects. This document details the key enzymatic reactions, intermediate metabolites, and the formation of reactive species that can lead to DNA damage.

Introduction to this compound Metabolism

This compound is a methylated derivative of phenanthrene, a three-ring PAH. Like other PAHs, 9-MeP is metabolically inert and requires enzymatic activation to exert its genotoxic effects. The metabolic activation of 9-MeP is a complex process involving a series of Phase I and Phase II enzymatic reactions, primarily occurring in the liver. The key enzymes involved in this process are the cytochrome P450 (CYP) monooxygenases, aldo-keto reductases (AKRs), and sulfotransferases (SULTs).

The metabolic activation of 9-MeP can proceed through several pathways, with the most significant being the Diol Epoxide Pathway and the o-Quinone Pathway . These pathways lead to the formation of highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.

Metabolic Activation Pathways

The metabolic activation of this compound primarily follows two major pathways, each generating distinct reactive metabolites capable of damaging DNA.

The Diol Epoxide Pathway

The diol epoxide pathway is a well-established major route for the metabolic activation of many carcinogenic PAHs. In this pathway, 9-MeP is first oxidized by CYP enzymes to form an arene oxide. This epoxide is then hydrolyzed by epoxide hydrolase (EH) to a trans-dihydrodiol. A second epoxidation of the dihydrodiol by CYP enzymes, often in the bay region of the molecule, results in the formation of a highly reactive diol epoxide. These diol epoxides are ultimate carcinogens that can react with nucleophilic sites in DNA, primarily on guanine (B1146940) and adenine (B156593) bases, to form stable DNA adducts.[1][2][3]

The o-Quinone Pathway

Another significant route for the metabolic activation of 9-MeP involves the formation of o-quinones. This pathway is initiated by the same initial steps as the diol epoxide pathway, leading to the formation of a trans-dihydrodiol. However, instead of undergoing a second epoxidation, the dihydrodiol is oxidized by aldo-keto reductases (AKRs) to form a catechol. This catechol can then be further oxidized to a highly reactive o-quinone.[2] These o-quinones are potent electrophiles and can also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative DNA damage in addition to forming DNA adducts.

References

- 1. Detection of multiple polycyclic aromatic hydrocarbon-DNA adducts by a high-performance liquid chromatography-32P-postlabeling method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Stability and Degradation of 9-Methylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylphenanthrene, a methylated polycyclic aromatic hydrocarbon (PAH), is a compound of increasing environmental concern. While structurally similar to its parent compound, phenanthrene (B1679779), the addition of a methyl group can significantly alter its physicochemical properties, leading to differences in its environmental fate, persistence, and toxicological profile. This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation of this compound in the environment, intended to inform researchers, scientists, and professionals in related fields.

Environmental Persistence and Stability

This compound is generally considered to be more resistant to degradation than phenanthrene. This increased persistence is attributed to the steric hindrance provided by the methyl group, which can impede enzymatic attack by microorganisms. The stability of this compound, like other PAHs, is influenced by various environmental factors, including the presence of organic matter in soil and sediment, which can significantly affect its bioavailability and, consequently, its degradation rate[1][2][3][4].

Degradation Pathways

The environmental degradation of this compound can occur through three primary mechanisms: biodegradation, photochemical degradation, and chemical degradation.

Biodegradation

Microbial degradation is a key process in the natural attenuation of this compound. Various microorganisms, including bacteria and fungi, have been shown to metabolize this compound, although often at a slower rate than phenanthrene.

Bacterial Degradation: Studies have indicated that bacterial communities can degrade this compound, though it is often more recalcitrant than phenanthrene and other isomers like 2-methylphenanthrene. The initial step in bacterial degradation typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring system. This is followed by ring cleavage and further metabolism into central metabolic intermediates. While specific pathways for this compound are not as extensively documented as for phenanthrene, it is hypothesized that the degradation proceeds through similar intermediates, such as hydroxylated and carboxylated derivatives.

Fungal Degradation: Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including PAHs. They employ extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can non-specifically oxidize PAHs. Fungal metabolism of phenanthrene is known to produce trans-dihydrodiols and conjugates, and it is likely that this compound undergoes similar transformations[5][6]. The initial oxidation can lead to the formation of 9-hydroxymethylphenanthrene, which can be further oxidized to phenanthrene-9-carboxylic acid.

A proposed general pathway for the microbial degradation of this compound is illustrated below.

Proposed microbial degradation pathway for this compound.

Photochemical Degradation

In the presence of sunlight, this compound can undergo photodegradation, particularly in aquatic environments and on surfaces. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the formation of reactive intermediates and ultimately, the breakdown of the molecule. The quantum yield of photodegradation is a key parameter in determining the rate of this process, though specific data for this compound is limited. Photoproducts can include quinones and other oxygenated derivatives.

Chemical Degradation

Chemical degradation in the environment is primarily driven by reactions with strong oxidizing agents, such as hydroxyl radicals (•OH) and ozone (O3), particularly in the atmosphere[7]. The rate constants for these reactions determine the atmospheric lifetime of this compound. While specific kinetic data for this compound are not widely available, it is expected to react with these oxidants in a manner similar to other methylated PAHs.

Quantitative Data on Degradation

Quantitative data on the degradation rates and half-lives of this compound are scarce in the scientific literature. The available information is summarized in the table below. It is important to note that these values can vary significantly depending on the specific environmental conditions.

| Degradation Process | Matrix | Half-life (t½) | Rate Constant (k) | Conditions | Reference |

| Biodegradation | Soil | Slower than phenanthrene | - | Aerobic | General observation |

| Biodegradation | Aquatic (Microalgae) | - | - | Pseudokirchneriella subcapitata showed high removal | [8][9] |

| Photodegradation | Water | - | - | Sunlight/UV irradiation | Data not available |

| Chemical Oxidation | Atmosphere | - | - | Reaction with •OH and O3 | Data not available |

Experimental Protocols

Detailed experimental protocols for studying the degradation of this compound are crucial for generating reliable and comparable data. Below are generalized methodologies for key experiments.

Biodegradation in Soil Microcosms

A common approach to studying the biodegradation of this compound in soil is through microcosm experiments.

Workflow for a soil microcosm biodegradation study.

Methodology:

-

Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize.

-

Spiking: Spike the soil with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate.

-

Microcosm Setup: Place the spiked soil into individual microcosms (e.g., glass jars). Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity). Include sterile controls (e.g., autoclaved or gamma-irradiated soil) to assess abiotic degradation.

-

Incubation: Incubate the microcosms under controlled temperature and lighting conditions. For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal them.

-

Sampling: At regular time intervals, sacrifice replicate microcosms from each treatment group.

-

Extraction: Extract the soil samples with an appropriate organic solvent (e.g., dichloromethane, acetone/hexane mixture) using methods such as sonication or accelerated solvent extraction (ASE).

-

Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the remaining this compound and identify any degradation products[10][11].

-

Data Analysis: Calculate the degradation rate and half-life of this compound using first-order kinetics.

Analytical Methods

The accurate quantification of this compound and its metabolites is critical for degradation studies. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

Sample Preparation:

-

Extraction: Liquid-liquid extraction for water samples and solvent extraction for soil and sediment samples.

-

Clean-up: Solid-phase extraction (SPE) is often used to remove interfering compounds from the sample matrix.

-

Derivatization: Hydroxylated metabolites are often derivatized (e.g., silylation) to improve their volatility and chromatographic behavior for GC-MS analysis[10][11].

GC-MS Analysis:

-

Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate the analytes.

-

Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: Quantification is typically performed using an internal standard method with a deuterated analog of the analyte.

Toxicity of Degradation Products

The degradation of this compound can lead to the formation of various intermediate products, which may have their own toxicological properties. For example, hydroxylated PAHs can sometimes be more toxic than the parent compounds. However, there is a significant lack of data on the specific toxicity of this compound degradation products such as 9-hydroxymethylphenanthrene and phenanthrene-9-carboxylic acid. Further research is needed to assess the ecotoxicological risks associated with these metabolites.

Conclusion and Future Directions

This compound is a persistent environmental contaminant that is more resistant to degradation than its parent compound, phenanthrene. While biodegradation, photochemical, and chemical degradation pathways contribute to its breakdown, quantitative data on its degradation rates and half-life in various environmental compartments are limited. Future research should focus on:

-

Conducting detailed studies to determine the half-lives of this compound in soil, water, and air under various environmentally relevant conditions.

-

Elucidating the specific microbial degradation pathways and identifying the key enzymes involved in the breakdown of this compound.

-

Investigating the photochemical and chemical degradation kinetics and identifying the major transformation products.

-

Assessing the toxicity of the primary degradation products of this compound to better understand the overall environmental risk.

A more comprehensive understanding of the environmental fate of this compound is essential for developing effective risk assessment and remediation strategies for sites contaminated with methylated PAHs.

References

- 1. The Impact of Organic Matter on Polycyclic Aromatic Hydrocarbon (PAH) Availability and Persistence in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. desertblooms.nmsu.edu [desertblooms.nmsu.edu]

- 4. cn.aminer.org [cn.aminer.org]

- 5. Phenanthrene (fungal 9S,10S) Degradation Pathway [eawag-bbd.ethz.ch]

- 6. Phenanthrene (fungal 9R,10R) Degradation Pathway [eawag-bbd.ethz.ch]

- 7. Rate constants for the reactions of hydroxyl and hydroperoxyl radicals with ozone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantum chemical calculation to elucidate the biodegradation pathway of methylphenanthrene by green microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data for 9-Methylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 9-methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-10 | 7.415 | Broadened Singlet | - |

| Methyl Protons | 2.69 | Singlet | - |

| Aromatic Protons | 8.57 - 7.41 | Multiplet | See detailed coupling constants below |

Detailed Aromatic Proton Couplings:

-

J(A,B) = 7.85 Hz

-

J(A,C) = 1.85 Hz

-

J(A,D) = 0.5 Hz

-

J(B,C) = 6.9 Hz

-

J(B,D) = 0.9 Hz

-

J(C,D) = 8.7 Hz

-

J(E,F) = 8.7 Hz

-

J(E,G) = 0.8 Hz

-

J(E,J) = 0.5 Hz

-

J(F,G) = 6.8 Hz

-

J(F,J) = 1.9 Hz

-

J(G,J) = 7.9 Hz

¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as C=C stretching vibrations within the aromatic rings. The spectrum is available on the NIST WebBook.[2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Methyl (aliphatic) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| Below 900 | C-H Bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 192 | 99.99 | [M]⁺ (Molecular Ion) |

| 191 | 35.63 | [M-H]⁺ |

| 189 | 10.41 | [M-3H]⁺ or other fragmentation |

| 165 | 12.39 | [M-C₂H₃]⁺ |

| 193 | 15.09 | [M+1]⁺ (Isotopic Peak) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

A general procedure for obtaining high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure complete dissolution, the sample can be gently vortexed or sonicated.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Acquire the ¹H spectrum using an appropriate number of scans (typically 16-64) and a relaxation delay of 1-2 seconds.

-

For the ¹³C spectrum, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled pulse program is commonly used.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

The resulting spectrum is then phase and baseline corrected.

-

Signals are integrated, and chemical shifts are referenced to the internal standard.

-

Infrared (IR) Spectroscopy Protocol

For a solid sample such as this compound, the following Attenuated Total Reflectance (ATR) FT-IR method is commonly employed:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrumental Analysis:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

-

The resulting spectrum can be analyzed for characteristic absorption bands.

-

Mass Spectrometry (MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be in the range of ng/µL to pg/µL.

-

-

Instrumental Analysis:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The temperature program of the GC oven is optimized to ensure good separation.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

-

The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Physical Properties of 9-Methylphenanthrene: Melting and Boiling Point

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 9-Methylphenanthrene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require precise data and methodologies for handling this compound.

Quantitative Data on Physical Properties

The melting and boiling points of this compound have been reported with some variability in the literature. The following table summarizes the available quantitative data.

| Physical Property | Value | Conditions |

| Melting Point | 95 °C | Not specified |

| 215.7 - 218 °C | Not specified[1] | |

| Boiling Point | 342 °C | Not specified[1] |

| 353.5 °C | at 760 mmHg[2] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the generalized experimental methodologies for determining the melting and boiling points of a solid organic compound such as this compound. These protocols are based on standard laboratory practices.

1. Melting Point Determination using a Capillary Tube Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle

-

Watch glass

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a watch glass and finely powdered using a mortar and pestle.[4]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.[3]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small test tube or ignition tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Beaker

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath.

-

Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary.

-

Data Recording: The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

- 1. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | CAS#:883-20-5 | Chemsrc [chemsrc.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide on the Interaction of 9-Methylphenanthrene with the Aryl Hydrocarbon Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), is an environmental constituent of interest due to its potential to interact with biological systems. A key molecular target for many PAHs is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism. Understanding the interaction between this compound and the AhR is crucial for assessing its biological activity and potential toxicological implications. This technical guide provides a comprehensive overview of this interaction, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a cytosolic transcription factor that, in its inactive state, is complexed with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[1] Upon binding of a ligand, such as this compound, the chaperone proteins dissociate, leading to a conformational change in the AhR. This allows the ligand-AhR complex to translocate into the nucleus.

In the nucleus, the activated AhR heterodimerizes with the AhR nuclear translocator (ARNT).[1][2] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes.[3][4] This binding event initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes. A primary and well-characterized target gene is Cytochrome P450 1A1 (CYP1A1), which is involved in the metabolic activation and detoxification of many xenobiotics.[2][3]

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Quantitative Data on this compound-AhR Interaction

The interaction of this compound with the AhR has been quantitatively assessed, primarily through functional assays that measure the activation of the receptor and subsequent gene expression.

| Parameter | Value | Assay System | Reference |

| Relative EC50 | 7.8 µM | Yeast Bioassay (Human AhR) | [4] |

Note: The relative EC50 value is defined as the concentration of this compound that induced 50% of the activity observed with 100 µM phenanthrene (B1679779).[4]

Experimental Protocols

A variety of experimental protocols are employed to characterize the interaction of compounds like this compound with the AhR. These can be broadly categorized into binding assays and functional assays.

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to bind to the AhR by competing with a radiolabeled ligand.

Principle: A constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) is incubated with a source of AhR (e.g., cytosolic extracts from cells or tissues) in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the test compound's binding affinity, typically expressed as an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

Generalized Protocol:

-

Preparation of Cytosol: Homogenize cells or tissues expressing AhR in a suitable buffer and centrifuge to obtain the cytosolic fraction containing the receptor.

-

Incubation: In a series of tubes, incubate the cytosol with a fixed concentration of the radiolabeled ligand and a range of concentrations of this compound. Include controls for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a large excess of an unlabeled high-affinity ligand).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand. Common methods include hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) adsorption.

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each concentration of this compound and plot the data to determine the IC50 value.

Figure 2: Workflow for a Competitive Ligand Binding Assay.

AhR-Responsive Reporter Gene Assay (e.g., CALUX Assay)

This functional assay measures the ability of a compound to activate the AhR and induce the expression of a reporter gene under the control of XREs.

Principle: A cell line (e.g., human hepatoma cells, HepG2) is stably transfected with a plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with multiple XREs. When the cells are exposed to an AhR agonist like this compound, the activated AhR-ARNT complex binds to the XREs and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the degree of AhR activation.

Generalized Protocol:

-

Cell Culture: Culture the AhR-responsive reporter cell line in a multi-well plate.

-

Treatment: Expose the cells to a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

-

Cell Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., add luciferase substrate and measure luminescence with a luminometer).

-

Data Analysis: Normalize the reporter activity to cell viability if necessary and plot the dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

Figure 3: Workflow for an AhR-Responsive Reporter Gene Assay.

CYP1A1 Induction Assays

These assays measure the induction of the endogenous AhR target gene, CYP1A1, at the mRNA or protein (enzyme activity) level.

Principle: This method quantifies the amount of CYP1A1 mRNA in cells following treatment with an AhR agonist.

Generalized Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with various concentrations of this compound for a specific time.

-

RNA Extraction: Isolate total RNA from the cells.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform real-time PCR using primers specific for CYP1A1 and a reference gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in CYP1A1 mRNA expression compared to the vehicle control.

Principle: This is a fluorometric assay that measures the catalytic activity of CYP1A1. CYP1A1 metabolizes the non-fluorescent substrate 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin (B1680543).

Generalized Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for the reporter gene assay.

-

Incubation with Substrate: After the induction period, incubate the cells or cell lysates with 7-ethoxyresorufin and a source of NADPH.

-

Fluorescence Measurement: Measure the increase in fluorescence over time, which is proportional to the rate of resorufin formation and thus CYP1A1 activity.

-

Data Analysis: Normalize the EROD activity to the total protein concentration and determine the EC50 for CYP1A1 induction.

Conclusion

References

Methodological & Application

Application Note: Quantification of 9-Methylphenanthrene in Soil using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1][2] 9-Methylphenanthrene, a member of the PAH family, is often found in contaminated soils resulting from incomplete combustion of organic materials, industrial processes, and petroleum spills.[3] Accurate and sensitive quantification of this compound in soil is crucial for environmental monitoring and risk assessment. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in soil samples.

Principle

This method involves the extraction of this compound from a soil matrix using a suitable solvent, followed by clean-up to remove interfering substances.[4] The purified extract is then analyzed by GC-MS. The gas chromatograph separates the components of the extract, and the mass spectrometer provides sensitive and selective detection and quantification of this compound.[4] Quantification is achieved by using an internal standard method to ensure accuracy and precision.[4]

Experimental Protocols

1. Soil Sample Preparation

Proper sample preparation is critical for accurate quantification. The goal is to obtain a homogeneous and representative sample.

-

Drying: Soil samples should be air-dried or dried in an oven at a low temperature (e.g., 55°C) for an extended period (e.g., one week) to remove moisture, which can interfere with extraction efficiency.[5] High temperatures should be avoided to prevent the loss of volatile and semi-volatile compounds.

-

Sieving: Once dried, the soil sample is passed through a 2 mm sieve to remove large debris such as rocks, roots, and leaves.[5] This ensures a more uniform sample matrix.

-

Homogenization: The sieved soil is then thoroughly mixed to ensure homogeneity. For highly heterogeneous samples, grinding the soil to a fine powder using a mortar and pestle or a ball-mill grinder is recommended to achieve a consistent particle size.[5]

2. Sample Extraction

Several extraction techniques can be employed to isolate this compound from the soil matrix.[1][6][7] The choice of method may depend on available equipment, sample throughput, and desired extraction efficiency.

-

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[8]

-

Mix the homogenized soil sample with a drying agent like anhydrous sodium sulfate (B86663).

-

Pack the mixture into an extraction cell.

-

Extract using a suitable solvent mixture, such as hexane:acetone (1:1, v/v), at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[8]

-

Collect the extract in a vial for further processing.[8]

-

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is known for its speed and simplicity.[9]

-

Weigh 5 g of sieved soil into a 50 mL centrifuge tube.[9]

-

Add 5 mL of water and shake.[9]

-

Add 10 mL of acetonitrile (B52724) and shake vigorously.[9]

-

Add the contents of a QuEChERS salt packet (e.g., magnesium sulfate and sodium chloride) slowly.[9]

-

Shake vigorously for 5 minutes and then centrifuge.[9]

-

The supernatant (acetonitrile layer) contains the extracted analytes.

-

3. Extract Clean-up (Dispersive SPE)

The crude extract often contains co-extracted matrix components that can interfere with GC-MS analysis. A dispersive solid-phase extraction (dSPE) step is used for clean-up.

-

Take an aliquot of the supernatant from the extraction step.

-

Add a mixture of dSPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

-

Vortex the mixture and then centrifuge.

-

The resulting supernatant is ready for GC-MS analysis.

4. GC-MS Analysis

The cleaned extract is analyzed using a GC-MS system.

-

Internal Standard: An internal standard, such as Phenanthrene-d10, is added to all samples, calibration standards, and quality control samples before injection.[4] This corrects for variations in injection volume and instrument response.

-

Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC. A splitless injection mode is often used for trace analysis to maximize the transfer of analytes to the column.[10]

-

Separation and Detection: The analytes are separated on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4][10]

Data Presentation

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10] |

| Carrier Gas | Helium at a constant flow of 1 mL/min[10] |

| Inlet Temperature | 300°C[10] |

| Injection Mode | Splitless[10] |

| Injection Volume | 1 µL[10] |

| Oven Program | Initial temp 50°C (hold 1 min), ramp at 10°C/min to 150°C, then ramp at 5°C/min to 320°C (hold 5 min)[10] |

| Mass Spectrometer | Agilent 7000A Triple Quadrupole or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C[11] |

| Transfer Line Temp. | 320°C[12] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: SIM Parameters for this compound and Internal Standard

| Compound | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound | 192.26[13] | 192[14] | 191, 189[14] |

| Phenanthrene-d10 (IS) | 188.28 | 188 | 94 |

Table 3: Calibration and Quality Control Summary

| Parameter | Acceptance Criteria |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Internal Standard Area Reproducibility | ±30% in samples[12] |

| Method Detection Limit (MDL) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Spike Recovery | 70 - 130% |

Mandatory Visualization

Caption: Workflow for GC-MS quantification of this compound in soil.

References

- 1. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 5. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]

- 6. [PDF] Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils | Semantic Scholar [semanticscholar.org]

- 7. Extraction techniques for polycyclic aromatic hydrocarbons in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. wwz.cedre.fr [wwz.cedre.fr]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Phenanthrene, 9-methyl- [webbook.nist.gov]

- 14. This compound | C15H12 | CID 13438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Analysis of 9-Methylphenanthrene and its Metabolites by HPLC with UV and Fluorescence Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) and a component of crude oil and products of incomplete combustion. Understanding its metabolic fate is crucial for toxicological assessment and in the development of pharmaceuticals where the phenanthrene (B1679779) moiety may be present. This application note provides a detailed protocol for the detection and quantification of this compound and its primary metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence (FLD) detection.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver, catalyzed by cytochrome P450 enzymes. The major metabolic pathways include:

-

Side-chain hydroxylation: The methyl group is oxidized to a hydroxymethyl group, forming 9-hydroxymethylphenanthrene.

-

Arene oxidation: The aromatic rings are oxidized to form epoxides, which are subsequently hydrolyzed to dihydrodiols and then potentially to tetraols. These dihydrodiols can also be converted to catechols and further to o-quinones.

These metabolic activation pathways can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, which is a key mechanism of PAH-induced toxicity.

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction from Cell Culture Media

This protocol is designed for the extraction of this compound and its metabolites from cell culture media following in vitro metabolism studies.

-

Collection: Collect the cell culture medium into a centrifuge tube.

-

Acidification: Acidify the medium to a pH of approximately 5.0 with acetic acid.

-

Enzymatic Hydrolysis (for conjugated metabolites):

-

Add β-glucuronidase/arylsulfatase (approximately 100 units/mL of medium).

-

Incubate at 37°C for 4 hours or overnight to deconjugate glucuronide and sulfate (B86663) metabolites.

-

-

Liquid-Liquid Extraction (LLE):

-

Add an equal volume of ethyl acetate (B1210297) to the medium.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-35°C.

-

Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Sample preparation workflow.

HPLC-UV-Fluorescence Method

This proposed method is based on typical conditions for the analysis of phenanthrene and its hydroxylated metabolites. Method validation is required before use in regulated studies.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 min, hold at 100% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detector | Diode Array Detector (DAD) |

| UV Wavelength | 254 nm |

| Fluorescence Detector | Multi-Wavelength Fluorescence Detector |

| Fluorescence Ex/Em | Excitation: 252 nm, Emission: 365 nm[1] |

Quantitative Data Summary

The following table presents expected performance characteristics for the quantitative analysis of this compound and its primary metabolite, 9-hydroxymethylphenanthrene, based on data for similar compounds. Actual values must be determined during method validation.

| Analyte | Expected Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| 9-Hydroxymethylphenanthrene | 10 - 12 | 0.5 - 2.0 | 1.5 - 6.0 | 85 - 105 |

| This compound | 18 - 20 | 0.2 - 1.0 | 0.6 - 3.0 | 90 - 110 |

Results and Discussion

The combination of UV and fluorescence detection provides a robust method for the analysis of this compound and its metabolites. The parent compound, this compound, is highly fluorescent and can be detected with high sensitivity using the fluorescence detector. Its hydroxylated metabolites, such as 9-hydroxymethylphenanthrene, will also exhibit fluorescence, allowing for sensitive detection. The UV detector provides a complementary detection method and can be used for quantification, particularly at higher concentrations.

The described sample preparation protocol using liquid-liquid extraction is effective for isolating the analytes of interest from a complex biological matrix like cell culture medium. Enzymatic hydrolysis is a critical step for the analysis of conjugated metabolites, which are common products of phase II metabolism.

Conclusion

This application note provides a comprehensive overview and a detailed starting protocol for the analysis of this compound and its metabolites by HPLC with UV and fluorescence detection. The provided methodologies for sample preparation and chromatographic analysis, along with the expected quantitative performance, offer a solid foundation for researchers in toxicology, drug metabolism, and environmental science. It is recommended to perform a full method validation to establish the specific performance characteristics for the intended application.

References

Application Notes and Protocols: 9-Methylphenanthrene as a Biomarker for Crude Oil Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylated polycyclic aromatic hydrocarbons (PAHs) are significant and abundant components of crude oil, with alkylated phenanthrenes being particularly prevalent. Among these, 9-methylphenanthrene serves as a valuable biomarker for assessing exposure to crude oil in environmental and biological samples. Its detection and quantification, along with its metabolites, can provide crucial insights into the extent of contamination and the biological impact on exposed organisms. These application notes provide detailed protocols for the analysis of this compound and its metabolites, summarize relevant quantitative data, and illustrate the key metabolic and signaling pathways involved.

Data Presentation

The following tables summarize quantitative data on the concentration of phenanthrene (B1679779) and its alkylated forms in marine organisms exposed to crude oil. While specific data for this compound is limited, the provided data for C1- and C2-phenanthrenes/anthracenes serve as a relevant proxy, as this compound is a C1-phenanthrene.

Table 1: PAH Concentrations in Mytilus trossulus Tissue After Exposure to Mechanically Dispersed Crude Oil. [1]

| Compound | Exposure Concentration | Duration (days) | Mean Concentration (ng/g dry weight) ± SD |

| C1-phenanthrene/anthracene | Control | 4 | 1.8 ± 0.4 |

| Low | 4 | 2.1 ± 0.5 | |

| Medium | 4 | 56.4 ± 12.1 | |

| High | 4 | 256.7 ± 55.3 | |

| Control | 14 | 1.5 ± 0.3 | |

| Low | 14 | 1.9 ± 0.4 | |

| Medium | 14 | 25.1 ± 5.4 | |

| High | 14 | 110.2 ± 23.7 | |

| C2-phenanthrene/anthracene | Control | 4 | 1.2 ± 0.3 |

| Low | 4 | 1.5 ± 0.4 | |

| Medium | 4 | 48.9 ± 10.5 | |

| High | 4 | 221.5 ± 47.7 | |

| Control | 14 | 1.1 ± 0.2 | |

| Low | 14 | 1.3 ± 0.3 | |

| Medium | 14 | 21.5 ± 4.6 | |

| High | 14 | 95.8 ± 20.6 |

Table 2: Mean Total PAH Concentrations in Seafood from the Gulf of Mexico following the Deepwater Horizon Oil Spill. [2]

| Seafood Type | Mean Total PAH Concentration (µg/kg) |

| Oyster | 3676 |

| Crab | 411 |

| Shrimp | 56.9 |

| Finfish | 21 - 143 |

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Bivalve Tissue

This protocol is a synthesized method based on established procedures for PAH analysis in marine organisms.

1. Sample Preparation: a. Collect bivalve tissues (e.g., mussels, oysters) from the study area. b. Homogenize the soft tissues using a high-speed blender. c. Freeze-dry the homogenate to a constant weight. d. Grind the lyophilized tissue into a fine powder.

2. Extraction: a. Weigh approximately 2 g of the dried tissue powder into a cellulose (B213188) extraction thimble. b. Add an appropriate internal standard solution (e.g., deuterated PAHs such as phenanthrene-d10). c. Perform Soxhlet extraction for 8-12 hours with a 1:1 (v/v) mixture of n-hexane and dichloromethane. d. Alternatively, use pressurized liquid extraction (PLE) with the same solvent mixture at elevated temperature and pressure for a faster extraction.

3. Cleanup: a. Concentrate the extract to approximately 1-2 mL using a rotary evaporator. b. Prepare a solid-phase extraction (SPE) column packed with silica (B1680970) gel or Florisil. c. Condition the SPE column with n-hexane. d. Apply the concentrated extract to the column. e. Elute the aliphatic fraction with n-hexane (discard). f. Elute the aromatic fraction containing this compound with a mixture of n-hexane and dichloromethane. g. Concentrate the aromatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) parameters for the quantification of this compound.

1. Instrumentation: a. Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Capillary column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

2. GC Conditions: a. Injector Temperature: 280°C b. Injection Mode: Splitless c. Oven Temperature Program:

- Initial temperature: 70°C, hold for 1 minute.

- Ramp 1: 14°C/min to 150°C.

- Ramp 2: 6°C/min to 215°C.

- Ramp 3: 10°C/min to 285°C, hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. MS Conditions: a. Ion Source Temperature: 230°C b. Quadrupole Temperature: 150°C c. Ionization Mode: Electron Ionization (EI) at 70 eV. d. Acquisition Mode: Selected Ion Monitoring (SIM). e. Ions to Monitor for this compound:

- Quantifier Ion: m/z 192

- Qualifier Ions: m/z 191, 189 f. Ions to Monitor for Internal Standard (e.g., Phenanthrene-d10):

- Quantifier Ion: m/z 188

4. Quantification: a. Prepare a multi-level calibration curve using certified this compound standards. b. Calculate the concentration of this compound in the samples based on the calibration curve and the recovery of the internal standard.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic activation of this compound.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Caption: AHR signaling pathway activation by this compound.

References

Application Notes and Protocols for the Analytical Determination of 9-Methylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 9-methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), in various matrices. The protocols are intended for use by researchers in environmental science, toxicology, and drug metabolism studies.

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, compounds of significant interest due to their widespread environmental presence and potential biological effects. Accurate and sensitive analytical methods are crucial for determining the concentration of this compound in environmental samples and for studying its metabolic fate and toxicological profile. This document outlines validated protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and discusses its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Analytical Methods

The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, making it a preferred method for trace-level analysis of this compound in complex matrices.

Sample Preparation (Solid Matrices, e.g., Soil, Sediment)

-

Extraction: Weigh 10 g of the homogenized sample into a beaker and mix with an equal amount of anhydrous sodium sulfate. Transfer the mixture to a Soxhlet extraction thimble. Extract with 150 mL of a 1:1 (v/v) mixture of n-hexane and acetone (B3395972) for 8 hours.

-

Concentration: Concentrate the extract to approximately 2 mL using a rotary evaporator.

-

Cleanup: Prepare a silica (B1680970) gel column for cleanup. Add the concentrated extract to the column and elute with 50 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.

-

Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Internal Standard: Add an appropriate internal standard (e.g., deuterated PAH such as phenanthrene-d10) prior to injection.

GC-MS Operating Conditions

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temperature 80°C (hold for 2 min), ramp to 290°C at 10°C/min (hold for 10 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |

| Transfer Line Temp. | 290°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | m/z 192 |

| Qualifier Ions | m/z 191, 189 |

Quantitative Data Summary (GC-MS)

The following table summarizes typical performance characteristics for the quantitative analysis of PAHs, including this compound, using GC-MS. These values can be used as a benchmark for method validation.

| Parameter | Expected Value | Reference |

| Linearity Range | 1 - 1000 pg | [1] |

| Correlation Coefficient (r²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.1 - 5.0 µg/L | [2] |

| Limit of Quantification (LOQ) | 0.3 - 15.0 µg/L | [2] |

| Recovery | 70 - 120% | [2] |

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with fluorescence detection provides excellent sensitivity for PAH analysis. A UV detector can also be used, though it is generally less sensitive for this application.

Sample Preparation

Sample preparation can follow the same extraction and cleanup procedure as described for the GC-MS method. The final extract should be solvent-exchanged into a mobile phase-compatible solvent, such as acetonitrile.

HPLC Operating Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Zorbax Eclipse PAH RRHT (4.6 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, ramp to 100% B in 20 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: 250 nm, Emission: 364 nm |

| UV Detector | 254 nm |

Quantitative Data Summary (HPLC-FLD)

The following table summarizes typical performance characteristics for the quantitative analysis of PAHs using HPLC-FLD.

| Parameter | Expected Value | Reference |

| Linearity Range | 0.5 - 200 ng/mL | |

| Correlation Coefficient (r²) | > 0.999 | [3] |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | |

| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg | [3] |

| Recovery | 85 - 110% |

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis.

Signaling Pathway Involvement

This compound, like other PAHs, can exert biological effects through interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes such as CYP1A1 and CYP1B1.[5]

Upon entering the cell, this compound can bind to the cytosolic AhR complex, leading to its activation and translocation to the nucleus. In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[5] This metabolic activation is a critical first step in both the detoxification and, in some cases, the toxification of PAHs.

References

- 1. agilent.com [agilent.com]

- 2. fda.gov [fda.gov]

- 3. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Extraction of 9-Methylphenanthrene from Sediment Samples

Introduction

9-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) commonly found in environmental samples such as sediment. Accurate quantification of this compound is crucial for environmental monitoring and risk assessment. This application note provides detailed protocols for the extraction of this compound from sediment samples using three common techniques: Soxhlet extraction, Ultrasonic-Assisted Extraction (UAE), and Pressurized Fluid Extraction (PFE). The subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed.

Extraction Methodologies

The choice of extraction method depends on factors such as sample throughput, cost, and desired extraction efficiency. Soxhlet is a classical and robust method, often used as a benchmark. UAE offers a faster and simpler alternative, while PFE provides rapid extraction with high efficiency and reduced solvent consumption.[1]

Data Presentation: Comparison of Extraction Methods for PAHs

While specific quantitative data for this compound is often grouped with other PAHs, the following table summarizes the general performance of the discussed extraction methods for PAHs in sediment samples.

| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Pressurized Fluid Extraction (PFE/ASE) |